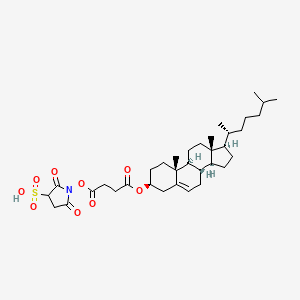
(-)-Cholesterol sulfo-NHS succinate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(-)-Cholesterol sulfo-NHS succinate is a compound that combines the properties of cholesterol, sulfo-NHS (N-hydroxysulfosuccinimide), and succinate. This compound is primarily used in bioconjugation and crosslinking applications due to its ability to react with primary amines, forming stable amide bonds. The presence of cholesterol in the molecule enhances its affinity for lipid environments, making it particularly useful in membrane biology and related fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (-)-cholesterol sulfo-NHS succinate typically involves the activation of cholesterol with sulfo-NHS and a coupling reagent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide). The reaction is carried out in an aqueous buffer, usually at a pH between 4.5 and 7.2, to form the sulfo-NHS ester of cholesterol. This intermediate is then reacted with succinic anhydride to form the final product. The reaction conditions must be carefully controlled to prevent hydrolysis of the sulfo-NHS ester, which is sensitive to moisture and pH .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is typically purified using chromatographic techniques and stored under dry conditions to maintain stability .
化学反应分析
Types of Reactions
(-)-Cholesterol sulfo-NHS succinate primarily undergoes nucleophilic substitution reactions with primary amines. This reaction forms stable amide bonds, making it useful for bioconjugation and crosslinking applications. The compound can also participate in hydrolysis reactions, especially under basic conditions, leading to the formation of cholesterol and sulfo-NHS .
Common Reagents and Conditions
Nucleophilic Substitution: Primary amines (e.g., lysine residues in proteins) in aqueous buffers at pH 7-8.
Hydrolysis: Water or aqueous buffers at pH > 7.
Major Products
Amide Bonds: Formed with primary amines.
Hydrolysis Products: Cholesterol and sulfo-NHS
科学研究应用
(-)-Cholesterol sulfo-NHS succinate is widely used in various scientific research fields:
Chemistry: Used in the synthesis of bioconjugates and crosslinked polymers.
Biology: Employed in the labeling and crosslinking of proteins and other biomolecules.
Medicine: Utilized in drug delivery systems and the development of diagnostic assays.
Industry: Applied in the production of biosensors and other analytical devices
作用机制
The primary mechanism of action of (-)-cholesterol sulfo-NHS succinate involves the formation of stable amide bonds with primary amines. This reaction is facilitated by the sulfo-NHS ester group, which activates the carboxyl group of cholesterol for nucleophilic attack by amines. The resulting amide bond is stable and resistant to hydrolysis, making it ideal for bioconjugation applications .
相似化合物的比较
Similar Compounds
N-Hydroxysuccinimide (NHS) Esters: Commonly used for similar bioconjugation applications but lack the lipid affinity provided by cholesterol.
Sulfo-NHS Esters: More water-soluble than NHS esters, making them suitable for aqueous environments.
Hydroxybenzotriazole (HOBt): Used as an alternative to NHS esters in peptide synthesis
Uniqueness
(-)-Cholesterol sulfo-NHS succinate is unique due to its combination of cholesterol and sulfo-NHS, providing both lipid affinity and water solubility. This makes it particularly useful for applications involving membrane proteins and other lipid-associated biomolecules .
属性
IUPAC Name |
1-[4-[[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-4-oxobutanoyl]oxy-2,5-dioxopyrrolidine-3-sulfonic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H53NO9S/c1-21(2)7-6-8-22(3)26-11-12-27-25-10-9-23-19-24(15-17-34(23,4)28(25)16-18-35(26,27)5)44-31(38)13-14-32(39)45-36-30(37)20-29(33(36)40)46(41,42)43/h9,21-22,24-29H,6-8,10-20H2,1-5H3,(H,41,42,43)/t22-,24+,25+,26-,27+,28+,29?,34+,35-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVJMJULSMZSASP-ZJIKHNIKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)CCC(=O)ON5C(=O)CC(C5=O)S(=O)(=O)O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)CCC(=O)ON5C(=O)CC(C5=O)S(=O)(=O)O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H53NO9S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
663.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














